molecular formula C₁₃H₂₀D₃NO₈S B1152822 N-Methyl Topiramate-d3

N-Methyl Topiramate-d3

Cat. No.: B1152822
M. Wt: 356.41
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Topiramate-d3 is a deuterated isotopologue of topiramate, a sulfamate-substituted derivative of d-fructose, designed for use in professional research settings. This compound serves as a critical internal standard in mass spectrometry-based analytical methods, enabling the precise quantification of topiramate and its metabolites in complex biological matrices such as plasma, serum, and retinal tissue . Such applications are vital for conducting robust pharmacokinetic and bio-distribution studies. Beyond its analytical utility, research with this compound may provide insights into the multifaceted mechanisms of its parent drug. Topiramate has demonstrated neuroprotective properties in experimental models, such as diabetic retinopathy, where it is believed to mitigate neuronal damage by negatively modulating glutamate receptors (including AMPA and kainate receptors), reducing oxidative stress, and inhibiting the activation of the NLRP3 inflammasome pathway, which subsequently lowers levels of pro-inflammatory cytokines like IL-1β . The deuterium incorporation in this compound offers enhanced stability for tracing metabolic pathways, supporting advanced investigations into drug mechanism of action and metabolism. This chemical is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₃H₂₀D₃NO₈S

Molecular Weight

356.41

Synonyms

2,3:4,5-bis-O-(1-Methylethylidene)-β-D-fructopyranose 1-(N-Methylsulfamate)-d3;  2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose Methylsulfamate-d3;  5H-Bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran β-D-Fructopyranose deriv-d3; 

Origin of Product

United States

Synthetic Methodologies for N Methyl Topiramate D3

Challenges and Innovations in Deuterated Compound Synthesis

The synthesis of deuterated compounds like N-Methyl Topiramate-d3 presents several general challenges. A primary obstacle is the cost of deuterated starting materials and reagents, which are significantly more expensive than their non-deuterated analogues due to complex and resource-intensive production processes. simsonpharma.comsynmr.in

From a chemical perspective, introducing deuterium (B1214612) can sometimes alter reaction rates, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.govmusechem.com While this effect is most pronounced when a C-H/C-D bond is broken in the rate-determining step, it can still subtly influence reaction kinetics and potentially require adjustments to reaction conditions compared to the non-deuterated synthesis. nih.gov Ensuring site-selectivity—that the deuterium is incorporated only at the desired position—is another critical challenge that requires careful selection of synthetic methodology. researchgate.net

Innovations in the field aim to overcome these challenges. This includes the development of more efficient and cost-effective methods for producing deuterated reagents. nih.gov Furthermore, new catalytic systems, including transition-metal and photoredox catalysts, are being developed to facilitate highly selective and efficient deuterium incorporation into complex molecules. researchgate.netresearchgate.net These advanced methods offer the potential for more streamlined and economical syntheses of specifically labeled compounds. nih.gov

Characterization of Synthetic Intermediates and Final Product Purity

Rigorous characterization of all synthetic intermediates and the final this compound product is essential to confirm the chemical structure and verify its isotopic purity. A combination of chromatographic and spectroscopic techniques is employed for this purpose. High-Performance Liquid Chromatography (HPLC) is often used to assess chemical purity by separating the target compound from any unreacted starting materials or byproducts. researchgate.netthermofisher.com

Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium and quantifying the level of enrichment.

Mass Spectrometry (MS): This is one of the most direct methods for confirming deuteration. The molecular ion peak of this compound will appear at a mass-to-charge ratio (m/z) that is three units higher than that of its non-deuterated counterpart, N-Methyl Topiramate (B1683207). High-resolution mass spectrometry can provide a precise mass measurement, confirming the elemental formula and the presence of the three deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and isotopic analysis.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the N-CH₃ protons (which would be present in the non-deuterated version) will be absent. The disappearance of this signal is strong evidence of successful deuteration at the N-methyl position.

¹³C NMR (Carbon-13 NMR): The carbon of the trideuteromethyl (-CD₃) group will appear as a multiplet (typically a septet) in the ¹³C NMR spectrum due to coupling with the three deuterium atoms (which have a spin I=1). This provides definitive evidence of the C-D bonds.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show a characteristic signal in the region expected for a methyl group, confirming the presence and chemical environment of the incorporated deuterium. Quantitative NMR (qNMR) can also be used to determine the isotopic enrichment with high precision. researchgate.net

Advanced Analytical Methodologies Utilizing N Methyl Topiramate D3 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for the sensitive and selective quantification of small molecules in complex biological fluids. The use of a stable isotope-labeled internal standard like N-Methyl Topiramate-d3 is integral to developing robust and reliable LC-MS/MS methods.

The development of a quantitative LC-MS/MS method using this compound as an internal standard involves several key steps. Initially, the mass spectrometric properties of both the analyte (N-Methyl Topiramate) and the internal standard (this compound) are determined. This includes identifying the precursor ions and the most abundant and stable product ions for use in Multiple Reaction Monitoring (MRM). The selection of appropriate MRM transitions is crucial for the specificity and sensitivity of the assay.

Sample preparation is another critical component of method development. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove interfering substances from the biological matrix, such as plasma or urine. For instance, a simple protein precipitation with acetonitrile (B52724) is often sufficient for the extraction of Topiramate (B1683207) and its analogs from plasma. aesnet.org

The method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. The linearity of an assay for Topiramate has been demonstrated over various concentration ranges, for example, from 10.4 to 2045.0 ng/mL in human plasma. nih.govresearchgate.net

Achieving efficient chromatographic separation is vital to minimize matrix effects and ensure accurate quantification. This involves the careful selection of the stationary phase, mobile phase composition, and elution mode.

For the analysis of Topiramate and its derivatives, reverse-phase chromatography is commonly employed. C18 columns are a popular choice for the stationary phase due to their hydrophobicity, which allows for good retention of these relatively polar compounds. aesnet.orgnih.gov Other stationary phases like phenyl columns have also been utilized. core.ac.uk

The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. The aqueous phase often contains additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. japsonline.comijprajournal.com The organic component is usually acetonitrile or methanol. The precise ratio of the aqueous and organic phases is optimized to achieve the desired retention time and separation from other components in the sample. For example, a mobile phase of acetonitrile and 2 mM ammonium acetate (85:15, v/v) has been successfully used. researchgate.net

Table 1: Examples of Stationary and Mobile Phases for Topiramate Analysis

Stationary Phase Mobile Phase Composition Reference
Gemini C18 (150 mm x 4.6 mm, 5µm) Acetonitrile: 2 mM Ammonium Acetate (85:15, v/v) researchgate.net
Zorbax RP-C18 (50 mm x 4.6 mm i.d., 5 μ) Acetonitrile and Ammonium Acetate (85:15 v/v) japsonline.com
Kinetex C18 (50×2.1mm, 2.6μm) Water and Methanol nih.govijprajournal.com

Both gradient and isocratic elution strategies can be applied for the analysis of Topiramate and its analogs. Isocratic elution, where the mobile phase composition remains constant throughout the run, offers simplicity and robustness. A simple isocratic method can achieve a short run time, for instance, a total chromatographic runtime of 2.0 minutes has been reported. japsonline.com

Gradient elution, where the proportion of the organic solvent is increased over time, is beneficial for analyzing samples with a wide range of analyte polarities and for removing strongly retained matrix components from the column. aesnet.orgnih.gov A gradient approach can provide better resolution and peak shapes for complex biological samples. The choice between isocratic and gradient elution depends on the complexity of the sample matrix and the desired throughput of the assay.

Tandem mass spectrometry is employed for its high selectivity and sensitivity in detecting and quantifying analytes. The process involves the ionization of the analyte and internal standard, followed by the selection of a specific precursor ion and its fragmentation to produce product ions.

Electrospray ionization (ESI) is the most common ionization technique for the analysis of polar compounds like Topiramate and its derivatives. researchgate.net ESI can be operated in either positive or negative ion mode. For Topiramate, both modes have been successfully used. The choice of polarity depends on the specific compound's ability to gain or lose a proton. For instance, negative ion mode has been selected for the detection of Topiramate and a deuterated internal standard. nih.govresearchgate.net

The optimization of ESI parameters, such as capillary voltage and gas flow rates, is crucial for maximizing the signal intensity of the analyte and internal standard.

Table 2: Example MRM Transitions for Topiramate and a Deuterated Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference
Topiramate 338.05 77.95 ESI- japsonline.com
Topiramate 338.05 95.90 ESI- japsonline.com
Topiramate 338.3 78.0 ESI- nih.govresearchgate.net

Note: The specific MRM transitions for this compound would need to be determined empirically but would be analogous to those of other deuterated Topiramate internal standards, with a mass shift corresponding to the methyl group and deuterium (B1214612) labels.

Mass Spectrometric Detection Principles for this compound

Multiple Reaction Monitoring (MRM) Transitions and Optimization

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantification. It involves monitoring a specific precursor ion to product ion transition. For an analyte and its SIL-IS, like this compound, distinct MRM transitions are established to allow for their simultaneous detection and quantification.

The optimization of MRM transitions is a crucial step in method development. This process typically involves infusing a standard solution of the analyte and the SIL-IS into the mass spectrometer to determine the precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) and the most abundant and stable product ions generated upon collision-induced dissociation (CID). While specific MRM transitions for this compound are not widely published, the principles of their selection can be illustrated by the closely related compound, Topiramate, and its deuterated internal standard, Topiramate-d12. For Topiramate, transitions of m/z 338.3 → 78.0 have been reported. nih.gov Another study identified transitions of m/z 338 → 77.90 and 338 → 95.90 for Topiramate, and a transition of m/z 350.3 → 78.20 for Topiramate-d12. researchgate.net

For this compound, the precursor ion would be expected to have a mass-to-charge ratio that is 17.06 Da higher than Topiramate (addition of a methyl group, CH₃, and three deuterium atoms, with subtraction of one hydrogen). The product ions would be selected based on their stability and abundance, ensuring they are specific to the molecule and free from isobaric interferences. The optimization process also involves fine-tuning instrument parameters such as collision energy and cone voltage to maximize the signal intensity for each transition.

Table 1: Illustrative MRM Transitions for Topiramate and a Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Topiramate33877.90
Topiramate33895.90
Topiramate-d12 (IS)350.378.20
This data is illustrative for a related compound, Topiramate-d12, as specific published data for this compound is not readily available. researchgate.net
Fragmentation Pathway Analysis of Deuterated N-Methyl Topiramate

Understanding the fragmentation pathway of this compound is essential for selecting robust and specific MRM transitions. The fragmentation of Topiramate in a mass spectrometer typically involves the cleavage of the sulfamate (B1201201) group and the fructopyranose ring. The use of a deuterated internal standard like this compound aids in elucidating these pathways. scispace.com

The addition of a methyl group and three deuterium atoms to the Topiramate structure will result in a predictable mass shift in the precursor ion and in any fragment ions that retain these modifications. By comparing the fragmentation patterns of the unlabeled N-Methyl Topiramate and its d3 analog, analysts can confirm the identity of the fragments and ensure that the selected transitions are not susceptible to cross-talk or interference. For instance, a fragment containing the deuterated methyl group will have a mass that is 3 Da higher than the corresponding fragment from the unlabeled analog. This detailed analysis of fragmentation provides a high degree of confidence in the specificity of the analytical method. researchgate.netnih.gov

Validation of Quantitative Bioanalytical Methods Employing this compound

The validation of a bioanalytical method is a regulatory requirement to ensure its reliability for its intended application. When using this compound as an internal standard, the validation process assesses various parameters to demonstrate that the method is accurate, precise, and robust.

Assessment of Selectivity and Specificity in Complex Matrices

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In bioanalysis, this involves testing for interferences from endogenous matrix components, metabolites, and co-administered drugs.

The use of this compound, with its unique MRM transition, significantly enhances the selectivity and specificity of the method. nih.gov To assess this, blank biological matrices (e.g., plasma, urine) from multiple sources are analyzed to ensure that no endogenous components produce a signal at the retention time and MRM transition of the analyte or the internal standard. brieflands.com The method's specificity is further demonstrated by the absence of interference from structurally similar compounds and potential metabolites. core.ac.uk

Evaluation of Matrix Effects and Their Mitigation Strategies

Matrix effects are the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix. These effects can significantly impact the accuracy and precision of the method. This compound is an ideal internal standard to mitigate matrix effects because it has nearly identical physicochemical properties to the analyte (N-Methyl Topiramate) and will therefore experience similar ionization suppression or enhancement.

The matrix effect is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like this compound effectively compensates for these effects, as the ratio of the analyte to the internal standard remains constant even if the absolute signal intensity of both varies due to matrix interferences. Studies on similar compounds have shown that this approach leads to high accuracy and precision. ijprajournal.com

Determination of Analytical Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. These are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

Regulatory guidelines generally require the precision, expressed as the coefficient of variation (CV), to be within ±15% (±20% at the LLOQ), and the accuracy, expressed as the percent relative error (%RE), to be within ±15% of the nominal value (±20% at the LLOQ). The use of this compound as an internal standard is instrumental in achieving this level of precision and accuracy by correcting for variability in sample processing and instrument response.

Table 2: Example of Precision and Accuracy Data for a Topiramate Bioanalytical Method

Concentration LevelMean Measured Concentration (µg/mL)Accuracy (%RE)Intra-day Precision (%CV)Inter-day Precision (%CV)
1 µg/mL (LLOQ)1.033.01.853.23
10 µg/mL (Low QC)9.85-1.52.202.95
100 µg/mL (High QC)100.750.750.351.7
This table presents illustrative data from a validated method for Topiramate, demonstrating the typical performance achievable with a robust internal standard. core.ac.uk

Stability Assessment of this compound in Analytical Samples

The stability of the analyte and the internal standard in the biological matrix and in processed samples is a critical aspect of method validation. Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.

Stability is assessed under various conditions, including:

Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles.

Short-term bench-top stability: To assess stability at room temperature for the duration of sample preparation.

Long-term storage stability: To determine how long samples can be stored frozen without degradation.

Post-preparative stability: To evaluate the stability of the extracted samples in the autosampler before injection.

In these studies, the response of the analyte is compared to that of the internal standard, this compound, which is expected to exhibit similar stability. The results are considered acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration. Validated methods for Topiramate have demonstrated good stability under various storage conditions. brieflands.comcore.ac.uk

Other Chromatographic and Spectroscopic Techniques in Research Settings

In specialized research environments, the utility of this compound extends beyond standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Other advanced analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, are employed to leverage its unique properties for specific analytical challenges. These methods are particularly valuable for derivatization studies, in-depth structural analysis, and the definitive assessment of isotopic purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of compounds that are thermally stable and volatile. While Topiramate itself can be analyzed by GC-MS without chemical modification, derivatization is a common strategy employed to enhance the volatility, thermal stability, and chromatographic behavior of analytes, often leading to improved peak shape and sensitivity nih.govmdpi.com.

In a research context, GC-MS may be used to study the metabolic profile of N-Methyl Topiramate or to develop alternative quantification methods. In such scenarios, analytes are often converted into less polar, more volatile derivatives through chemical reactions like silylation or acylation prior to injection into the GC system.

This compound serves as an ideal internal standard for these applications. It undergoes the same derivatization reaction as the non-labeled analyte, ensuring that any variability in reaction efficiency is accounted for. Due to its nearly identical physicochemical properties, it co-elutes with the derivatized N-Methyl Topiramate. However, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the 3-Dalton mass difference from the deuterium labels. The mass detector monitors specific fragment ions for both the derivatized analyte and the d3-labeled standard, allowing for precise and accurate quantification mdpi.com.

Table 1: Illustrative GC-MS Parameters for Analysis of a Trimethylsilyl (TMS) Derivative This table presents hypothetical data for illustrative purposes.

Compound Derivative Expected Retention Time (min) Monitored Ions (m/z)
N-Methyl Topiramate TMS 8.15 [M-CH3]+, [M-TMS]+

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules and a primary method for assessing isotopic labeling nih.govresearchgate.net. It provides detailed information about the chemical environment of individual atoms within a molecule, making it indispensable for confirming the identity and purity of isotopically labeled standards like this compound.

Structural Confirmation The structural integrity of this compound is unequivocally confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR (Proton NMR): A proton NMR spectrum provides a map of all hydrogen atoms in the structure. For this compound, the spectrum would show all characteristic signals corresponding to the protons on the fructopyranose backbone, similar to those observed for Topiramate and its analogues arkat-usa.org. Crucially, the singlet signal expected for the N-methyl (N-CH₃) group would be absent or significantly diminished, providing direct evidence of successful deuteration.

¹³C NMR (Carbon-13 NMR): This technique maps the carbon skeleton of the molecule. The spectrum of this compound would display all the carbon signals of the core structure. The carbon of the deuterated methyl group (CD₃) would appear as a characteristic multiplet due to scalar coupling with the deuterium nuclei, and its resonance would be shifted slightly upfield compared to a non-deuterated CH₃ group.

2D NMR Techniques: Advanced methods such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity between protons and carbons, respectively arkat-usa.org. These experiments provide a complete and unambiguous assignment of all signals, leaving no doubt as to the compound's structure.

Isotopic Purity Assessment NMR spectroscopy is also a precise quantitative tool (qNMR) for determining the isotopic purity of a labeled compound rsc.org. The isotopic purity of this compound is a critical parameter, as any significant presence of the non-deuterated form (N-Methyl Topiramate-d0) could compromise its function as an internal standard.

The assessment is typically performed using high-resolution ¹H NMR. By comparing the integral of any residual N-CH₃ proton signal to the integral of a well-resolved, stable proton signal on the molecule's core structure, a direct calculation of the isotopic purity can be made. For example, if the integral of a backbone proton (representing 1H) is set to 1.00, the integral of the residual N-CH₃ signal (representing 3H) should be negligible. Any value above the noise floor can be used to quantify the non-deuterated impurity.

Table 2: Example NMR Data for Structural and Purity Analysis This table presents hypothetical data for illustrative purposes.

Technique Feature Expected Observation in N-Methyl Topiramate Expected Observation in this compound
¹H NMR N-Methyl Signal Singlet, ~2.9 ppm, Integral = 3H Signal absent or <0.5% of a reference proton integral
¹³C NMR N-Methyl Signal Quartet, ~35 ppm Multiplet (due to C-D coupling), slightly upfield shift

| Purity Calc. | Isotopic Purity | Not Applicable | >99.5% (calculated from residual ¹H signal) |

Applications of N Methyl Topiramate D3 in Preclinical and in Vitro Research

Role in Impurity Profiling and Quantification in Pharmaceutical Development

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of drug products. N-Methyl Topiramate (B1683207) is a known process-related impurity that can arise during the synthesis of Topiramate. The diligent monitoring and control of such impurities are essential for regulatory compliance.

Monitoring N-Methyl Topiramate as a Synthetic Impurity

During the manufacturing process of Topiramate, various related substances and impurities can be generated. N-Methyl Topiramate has been identified as a potential synthetic impurity. Regulatory guidelines necessitate the identification and quantification of impurities in APIs to ensure they are below established safety thresholds. The presence of N-Methyl Topiramate must be carefully monitored to maintain the quality and consistency of the final Topiramate product.

Development of Analytical Reference Standards for Impurity Control

To accurately detect and quantify N-Methyl Topiramate in batches of Topiramate, highly characterized analytical reference standards are indispensable. N-Methyl Topiramate as a reference standard is used for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for the routine quality control of Topiramate.

The isotopically labeled N-Methyl Topiramate-d3 plays a specialized and vital role as an internal standard in quantitative bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification because it closely mimics the analyte of interest (in this case, N-Methyl Topiramate) during sample preparation and analysis. This mimicry corrects for variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification of the N-Methyl Topiramate impurity. While the non-labeled form is used to confirm the identity of the impurity, the deuterated version is key to ensuring the accuracy of its quantification.

Table 1: Analytical Applications of N-Methyl Topiramate and its Deuterated Analog

CompoundApplicationAnalytical Technique(s)Purpose
N-Methyl TopiramateReference StandardHPLC, LC-MSIdentification and quantification of the impurity in Topiramate API. Method development and validation.
This compoundInternal StandardLC-MS, LC-MS/MSAccurate quantification of N-Methyl Topiramate in various matrices by correcting for analytical variability.

Tracing Metabolic Pathways of N-Methyl Topiramate in Preclinical Models

While extensive research has been conducted on the metabolic pathways of the parent drug, Topiramate, there is a notable lack of publicly available scientific literature specifically detailing the metabolic fate of the N-Methyl Topiramate impurity. The following sections outline the standard preclinical research methodologies that would be employed to investigate its metabolic pathways.

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)

To assess the metabolic stability of N-Methyl Topiramate, in vitro studies using liver microsomes from various species (e.g., human, rat, mouse) would be a primary step. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. In these assays, N-Methyl Topiramate would be incubated with liver microsomes and necessary cofactors, and the depletion of the compound over time would be measured. The results would provide an indication of its intrinsic clearance and metabolic half-life, helping to predict its persistence in the body.

Investigation of Metabolic Enzyme Inhibition or Induction

Another critical aspect of preclinical research is to determine if a compound interacts with drug-metabolizing enzymes. Studies would be conducted to evaluate the potential of N-Methyl Topiramate to inhibit or induce key CYP enzymes. Enzyme inhibition studies would assess whether N-Methyl Topiramate can block the metabolism of other drugs, potentially leading to drug-drug interactions. Conversely, enzyme induction studies would investigate if N-Methyl Topiramate can increase the expression of metabolic enzymes, which could lead to faster metabolism of co-administered drugs, reducing their efficacy.

Identification and Quantification of Metabolites of N-Methyl Topiramate in Animal Tissues (e.g., Rat Plasma)

Following in vitro assessments, preclinical studies in animal models, such as rats, would be necessary to understand the in vivo metabolism of N-Methyl Topiramate. After administration of the compound to the animals, biological samples like plasma, urine, and feces would be collected. Advanced analytical techniques, primarily high-resolution mass spectrometry, would be used to identify and structurally elucidate any metabolites formed.

For the quantification of N-Methyl Topiramate and its potential metabolites in these biological matrices, this compound would be an invaluable tool as an internal standard in LC-MS/MS methods. This would allow for the accurate measurement of the concentration of the parent impurity and its metabolites over time, providing a comprehensive pharmacokinetic profile. A study on the parent drug, Topiramate, in rats demonstrated that after oral administration, it is predominantly excreted unchanged in the urine, with liver metabolic pathways involving hydroxylation or hydrolysis of the isopropylidene groups nih.gov. Similar methodologies would be applied to trace the metabolic fate of the N-Methyl Topiramate impurity.

Pharmacokinetic Characterization in Animal Models Using Deuterated Analogues

There is no available scientific literature detailing the pharmacokinetic characterization of this compound in any animal models.

Specific data from non-human studies on the absorption, distribution, and excretion of this compound are not present in published research. While the parent compound, Topiramate, has been studied in various animal models, this information cannot be directly extrapolated to its N-methylated and deuterated form without dedicated experimental investigation.

No preclinical safety assessments or toxicokinetic studies for this compound have been made publicly available. Therefore, no data tables or detailed research findings on its toxicokinetic parameters can be provided.

Elucidation of Potential Biochemical Interactions and Pathways (non-human)

There is a lack of in vitro and non-human in vivo studies investigating the specific biochemical interactions and metabolic pathways of this compound. Research has been conducted on the parent compound, Topiramate, to understand its mechanisms of action, including its effects on voltage-gated sodium channels, GABA receptors, and carbonic anhydrase isoenzymes. However, how the inclusion of a deuterated methyl group on the nitrogen atom of the sulfamate (B1201201) moiety influences these interactions remains uninvestigated in the available scientific literature.

Future Directions and Emerging Research Avenues

Development of Ultra-Sensitive Detection Methods for N-Methyl Topiramate-d3

The quantification of pharmaceutical compounds and their metabolites in biological matrices is often challenging due to low concentrations and matrix interference. The development of ultra-sensitive detection methods is, therefore, a critical area of research. For this compound, future efforts will likely concentrate on pushing the limits of detection to new lows.

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of Topiramate (B1683207) and its metabolites nih.govijprajournal.comresearchgate.net. The inherent sensitivity and specificity of LC-MS/MS make it a strong foundation for developing ultra-sensitive methods for this compound. Future research could explore advancements in ionization techniques, such as improved electrospray ionization (ESI) sources, to enhance the ionization efficiency of this compound, leading to lower limits of quantification (LOQ).

Furthermore, the use of micro- or nano-flow liquid chromatography could significantly improve sensitivity by reducing sample dilution and increasing the concentration of the analyte entering the mass spectrometer. Coupling these advanced chromatographic techniques with next-generation mass spectrometers, featuring enhanced ion optics and detector technologies, will be instrumental in achieving ultra-sensitive detection of this compound in complex biological samples.

Table 1: Potential Ultra-Sensitive Detection Methodologies for this compound

MethodologyPotential Advantage
Micro/Nano-flow LC-MS/MSIncreased sensitivity due to reduced sample dilution.
Advanced Ionization SourcesImproved ionization efficiency leading to lower detection limits.
High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS)Enhanced signal-to-noise ratio by reducing chemical noise.
Two-Dimensional Liquid Chromatography (2D-LC)Increased peak capacity and resolution for complex samples.

Application in Advanced Multi-Analyte Bioanalytical Platforms

The simultaneous analysis of multiple analytes in a single run, known as multiplexing, is a growing trend in bioanalysis due to its efficiency and reduced sample volume requirements. Stable isotope-labeled compounds are ideal internal standards for such multi-analyte platforms because they exhibit similar physicochemical properties to their unlabeled counterparts but are distinguishable by mass spectrometry.

This compound is well-suited for use as an internal standard in advanced multi-analyte bioanalytical platforms designed to quantify Topiramate, its known metabolites, and potentially co-administered drugs nih.gov. Its chromatographic behavior would be nearly identical to that of endogenous N-Methyl Topiramate, ensuring accurate correction for matrix effects and variations in sample preparation and instrument response. The three-dalton mass difference provided by the deuterium (B1214612) atoms allows for clear differentiation from the unlabeled analyte, preventing cross-talk and ensuring accurate quantification.

Future research will likely focus on the development and validation of comprehensive bioanalytical panels that include this compound as an internal standard. These platforms would enable a more holistic understanding of drug disposition and interaction in clinical and preclinical studies.

Integration with High-Resolution Mass Spectrometry for Enhanced Characterization

High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass spectrometry, provides highly accurate mass measurements, enabling the confident identification and structural elucidation of compounds. The integration of HRMS with this compound analysis offers several future research avenues.

HRMS can be employed for the unequivocal confirmation of the elemental composition of this compound and its potential metabolites. The high mass accuracy of these instruments allows for the differentiation of isobaric interferences, which can be a challenge in complex biological matrices.

Furthermore, HRMS can be instrumental in fragmentation studies to characterize the structure of this compound. By analyzing the fragmentation patterns of both the labeled and unlabeled compounds, researchers can gain insights into the specific sites of deuteration and the stability of the label. This information is crucial for validating its use as an internal standard and for understanding its behavior in the mass spectrometer. The fragmentation of Topiramate has been previously studied, and similar approaches can be applied to its N-methylated and deuterated analog nih.govresearchgate.netresearchgate.net.

Table 2: Anticipated High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value/Information
Molecular Formula C₁₃H₂₀D₃NO₈S
Monoisotopic Mass 356.1345
Accurate Mass Measurement Within 5 ppm of the theoretical mass
Key Fragmentation Pathways Loss of the sulfamate (B1201201) group, cleavage of the isopropylidene groups

Role in Understanding Isotope Effects in Reaction Mechanisms (if applicable to N-Methyl Topiramate formation)

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect can be a powerful tool for investigating reaction mechanisms. If N-Methyl Topiramate is formed through a metabolic pathway involving the cleavage of a C-H bond at the methylation site, then studying the formation of N-Methyl Topiramate using a deuterated precursor could reveal details about the enzymatic process.

While the primary utility of this compound is expected to be as an internal standard, its potential application in mechanistic studies highlights the versatility of isotopically labeled compounds in pharmaceutical research.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for N-Methyl Topiramate-d3, and how are isotopic purity and structural integrity ensured during synthesis?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via reductive amination or hydrogen-deuterium exchange under controlled conditions. Isotopic purity (>98%) is confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with comparisons to non-deuterated analogs . Post-synthesis purification (e.g., column chromatography) minimizes isotopic scrambling. Stability studies under varying pH and temperature conditions are critical to validate structural integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and how are matrix effects mitigated?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is preferred due to its specificity for deuterated compounds. Matrix effects (e.g., ion suppression) are minimized using internal standards (e.g., ¹³C-labeled analogs) and sample preparation techniques like protein precipitation with acetonitrile or solid-phase extraction. Calibration curves must span physiologically relevant concentrations (e.g., 1–1000 ng/mL) .

Q. How does the deuterium labeling in this compound influence its pharmacokinetic parameters compared to the non-deuterated form?

  • Methodological Answer : Deuterium substitution slows metabolic clearance via the kinetic isotope effect (KIE), particularly in cytochrome P450-mediated oxidation. Comparative studies require parallel administration of deuterated and non-deuterated forms in in vitro microsomal assays, with LC-MS/MS monitoring of parent compounds and metabolites (e.g., hydroxylated derivatives). KIE calculations should account for inter-individual variability in enzyme activity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported metabolic pathways of this compound across different in vitro models?

  • Methodological Answer : Contradictions often arise from cell-line-specific enzyme expression (e.g., hepatocytes vs. kidney cells). A tiered approach is recommended:

Meta-analysis : Aggregate existing data on metabolic intermediates (e.g., glucuronides, sulfates) and identify gaps using tools like MetaboAnalyst .

Cross-model validation : Compare metabolite profiles in primary human hepatocytes, transfected cell lines (e.g., HEK293 expressing CYP3A4), and in vivo rodent models .

Kinetic modeling : Use Michaelis-Menten parameters (Km, Vmax) to quantify pathway dominance under varying substrate concentrations .

Q. What experimental strategies optimize the use of this compound as an internal standard in multi-analyte panels for neuropharmacokinetic studies?

  • Methodological Answer : Co-elution and ion suppression risks necessitate:

  • Chromatographic optimization : Adjust gradient elution (e.g., C18 columns with 0.1% formic acid) to separate deuterated and endogenous analytes.
  • Dynamic calibration : Include deuterated analogs for all target analytes (e.g., neurotransmitters, monoamines) to normalize batch-to-batch variability.
  • Cross-validation : Compare results against non-isotopic methods (e.g., ELISA) in a subset of samples to confirm accuracy .

Q. How do researchers address the challenges of low recovery rates of this compound in tissue homogenates, particularly in brain and liver samples?

  • Methodological Answer : Low recovery often stems from tissue-specific protein binding or lipid interactions. Mitigation strategies include:

  • Homogenization buffers : Use chaotropic agents (e.g., urea) or detergents (e.g., Triton X-100) to disrupt protein binding.
  • Lipid removal : Pre-treat samples with hexane or SPE cartridges with lipid-retentive phases.
  • Spike-and-recovery assays : Quantify losses at each step (homogenization, extraction) and apply correction factors to final concentrations .

Data Interpretation and Contradictions

Q. How should researchers reconcile discrepancies in reported IC50 values of this compound across electrophysiological vs. biochemical assays?

  • Methodological Answer : Electrophysiological assays (e.g., patch-clamp) measure functional inhibition of ion channels, while biochemical assays (e.g., radioligand binding) quantify receptor affinity. Discrepancies arise from assay-specific conditions (e.g., membrane potential, co-factor availability). Normalize data using:

  • Unified metrics : Convert IC50 to Ki using Cheng-Prusoff equations for competitive binding.
  • Contextual reporting : Specify assay conditions (temperature, buffer composition) to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.